Bienvenue dans la boutique en ligne BenchChem!

Prazobind-d8

Bioanalysis LC-MS/MS Stable Isotope Labeling

Prazobind-d8 is the definitive LC-MS/MS internal standard for Prazobind bioanalysis. Its eight deuterium atoms (+8 Da mass shift) on the piperazine ring ensure co-elution with the analyte while enabling spectrometric distinction. This deuterated analog is essential for quantifying Prazobind in PK studies and receptor occupancy assays, correcting for matrix effects and extraction recovery. Unlabeled analogs or Prazosin-d8 fail due to mass overlap or structural mismatch. For validated, reproducible quantification, this specific isotope is required.

Molecular Formula C23H27N5O3
Molecular Weight 429.5 g/mol
Cat. No. B564776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrazobind-d8
Synonyms1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-bicyclo[2.2.2]octa-2,5-dienyl-carbonyl)-(piperazine-d8);  SZL-49-d8; 
Molecular FormulaC23H27N5O3
Molecular Weight429.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2
InChIKeyMXXRJJCMLRPJOF-UFBJYANTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prazobind-d8 Procurement Guide: Deuterated Internal Standard for Alpha-1 Adrenoceptor Quantification


Prazobind-d8 (SZL 49-d8, CAS 1189701-23-2) is a deuterium-labeled analog of Prazobind, a chemically reactive prazosin analog and irreversible α1-adrenoceptor antagonist [1]. The parent compound, Prazobind (SZL 49), competes for α1-adrenoceptor binding sites with an IC50 of 1 nM in tissues enriched in both α1A (hippocampus) and α1B (liver) subtypes [2]. Prazobind-d8 incorporates eight deuterium atoms on the piperazine ring, resulting in a molecular weight increase of 8.05 Da (from 421.49 to 429.54) [3], which serves as its primary differentiation for use as a stable isotope-labeled internal standard in mass spectrometry-based quantitative bioanalysis .

Why Prazobind-d8 Cannot Be Substituted by Unlabeled Prazobind or Prazosin-d8 in Quantitative Bioanalysis


Substituting Prazobind-d8 with unlabeled Prazobind in an LC-MS/MS workflow introduces a critical failure point: the internal standard must co-elute with the analyte while remaining spectrometrically distinguishable [1]. Unlabeled Prazobind shares an identical retention time and identical precursor/product ion masses with the target analyte, making chromatographic separation impossible and preventing reliable peak integration [2]. Conversely, substituting with Prazosin-d8 (deuterated prazosin) introduces structural mismatch; Prazosin-d8 lacks the bicyclo[2.2.2]octa-2,5-dienyl-carbonyl moiety present in Prazobind [3], meaning it will exhibit different extraction recovery, ionization efficiency, and chromatographic behavior . The eight-deuterium labeling of Prazobind-d8 on non-exchangeable piperazine positions ensures a stable +8 Da mass shift without deuterium-hydrogen back-exchange in aqueous matrices [4], enabling reliable quantification of Prazobind in complex biological samples.

Prazobind-d8 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs and In-Class Alternatives


Prazobind-d8 vs. Unlabeled Prazobind: +8 Da Mass Shift Enables MS Distinction Without Chromatographic Separation

Prazobind-d8 differs from unlabeled Prazobind by eight deuterium atoms located exclusively on the piperazine ring, resulting in a molecular weight of 429.54 Da compared to 421.49 Da for Prazobind, a net mass increase of +8.05 Da [1]. This mass shift places the [M+H]+ ion of Prazobind-d8 eight m/z units above the Prazobind analyte signal, enabling selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) without chromatographic resolution between the two species . The eight-deuterium labeling exceeds the minimum recommendation of three labeling isotopes to ensure freedom from isotopic interference from the unlabeled analyte [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Prazobind-d8 vs. Prazosin-d8: Structural Distinction Preserves Analyte-Specific Quantification

Prazobind-d8 retains the bicyclo[2.2.2]octa-2,5-dienyl-carbonyl moiety that distinguishes Prazobind from Prazosin, whereas Prazosin-d8 (deuterated prazosin) lacks this structural feature [1]. In LC-MS/MS, this structural difference manifests as distinct chromatographic retention times, distinct precursor-to-product ion transitions, and differential matrix effects during electrospray ionization [2]. Using Prazosin-d8 to quantify Prazobind would introduce systematic bias because the internal standard would not experience the same extraction recovery or ionization suppression/enhancement as the target analyte [3].

Internal Standard Selection LC-MS/MS Analyte Specificity

Prazobind-d8 Preserves Parent Compound Pharmacology: Irreversible α1-Adrenoceptor Antagonism with IC50 of 1 nM

The parent compound Prazobind (SZL 49) is an irreversible α1-adrenoceptor antagonist that competes for [³H]prazosin binding sites with an IC50 of 1 nM in tissues enriched in both α1A (hippocampus) and α1B (liver) subtypes [1]. Unlike reversible antagonists such as prazosin (Ki values reported in the nanomolar to sub-nanomolar range across α1 subtypes), Prazobind forms a covalent bond with the receptor, leading to irreversible inactivation of binding sites [2]. Pretreatment of membranes with 10 nM SZL 49 followed by washing reduces [³H]prazosin binding without altering the Kd of remaining sites; at 0.1 μM, 40-50% loss of α1-adrenoceptor binding sites is observed [3]. Prazobind-d8, as a deuterated isotopologue, retains identical irreversible binding pharmacology .

Alpha-1 Adrenoceptor Irreversible Antagonism Binding Affinity

Prazobind Exhibits Non-Selective α1A/α1B Inactivation vs. Reported α1A-Selective Alkylation

Although SZL 49 was initially suggested to be an α1A-selective alkylating agent, quantitative characterization demonstrates that it inactivates both α1A- and α1B-adrenoceptor subtypes with comparable efficacy [1]. SZL 49 competes for α1-adrenoceptor binding sites with an IC50 of 1 nM in both α1A-enriched (hippocampus) and α1B-enriched (liver) tissues [2]. Pretreatment with 0.1 μM SZL 49 followed by washing results in a similar 40-50% loss of α1-adrenoceptor binding sites in both liver and hippocampus [3]. In contrast, chloroethylclonidine (CEC) exhibits α1B-selectivity, while WB 4101 and 5-methylurapidil show α1A-selectivity [4]. The non-selective irreversible profile of Prazobind differentiates it from subtype-selective alkylating agents.

Alpha-1 Adrenoceptor Subtypes Receptor Selectivity Alkylating Agent

Prazobind-d8 Optimal Research and Bioanalytical Application Scenarios


LC-MS/MS Quantification of Prazobind in Pharmacokinetic Studies

Prazobind-d8 serves as the definitive internal standard for quantifying Prazobind concentrations in plasma, tissue homogenates, or cell lysates using LC-MS/MS . The +8 Da mass shift enables MRM transitions that are free from isotopic crosstalk, while the identical chemical structure ensures co-elution and equivalent ionization efficiency, thereby correcting for matrix effects and instrument variability . This application is essential for PK studies in rodent models assessing Prazobind exposure following intraperitoneal or intravenous administration, as described in published in vivo studies [1].

In Vivo Receptor Occupancy Studies Requiring Irreversible α1-Adrenoceptor Labeling

For experiments where sustained α1-adrenoceptor inactivation is required following drug washout (e.g., ex vivo assessment of receptor reserve or functional recovery kinetics), Prazobind's irreversible covalent binding mechanism provides a critical experimental tool . Prazobind-d8 enables parallel quantification of parent drug levels in biological matrices from the same animals, establishing exposure-occupancy relationships. Studies have demonstrated that Prazobind treatment (0.5-30 mg/kg i.p.) reduces [³H]prazosin binding sites by 60% in rat tissues 24 hours post-dosing .

Stable Isotope Dilution Assays for α1-Adrenoceptor Binding Site Quantification

Prazobind-d8 can be employed in stable isotope dilution mass spectrometry workflows to absolutely quantify α1-adrenoceptor binding site occupancy in tissue samples . When unlabeled Prazobind is used to alkylate receptors in vitro or in vivo, Prazobind-d8 serves as the internal standard for quantifying the amount of bound alkylating agent following receptor isolation and proteolytic digestion . This approach provides absolute molar quantification of receptor occupancy rather than relative measurements derived from radioligand displacement [1].

Method Development and Validation for Prazobind Bioanalytical Assays

Prazobind-d8 is the required internal standard for developing and validating bioanalytical methods for Prazobind according to regulatory guidance (e.g., FDA Bioanalytical Method Validation) . The deuterated analog enables assessment of matrix effects, extraction recovery, and stability across freeze-thaw cycles and bench-top storage conditions, as it compensates for any losses or degradation of the analyte during sample processing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prazobind-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.